4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine

Catalog No.
S1898874
CAS No.
22277-01-6
M.F
C6H3ClN4O2
M. Wt
198.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine

CAS Number

22277-01-6

Product Name

4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine

IUPAC Name

4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine

Molecular Formula

C6H3ClN4O2

Molecular Weight

198.57 g/mol

InChI

InChI=1S/C6H3ClN4O2/c7-5-4-3(11(12)13)1-8-6(4)10-2-9-5/h1-2H,(H,8,9,10)

InChI Key

FTYXRILYMGQZIW-UHFFFAOYSA-N

SMILES

C1=C(C2=C(N1)N=CN=C2Cl)[N+](=O)[O-]

Canonical SMILES

C1=C(C2=C(N1)N=CN=C2Cl)[N+](=O)[O-]

Precursor in JAK Inhibitor Synthesis

4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine (CAS Number: 22277-01-6) is a heterocyclic compound that serves as a key intermediate in the synthesis of several Janus kinase (JAK) inhibitors. JAKs are a family of enzymes involved in cellular signaling pathways important for the immune system. These inhibitors have gained significant attention in the treatment of autoimmune diseases like rheumatoid arthritis and psoriasis [].

Studies have demonstrated the efficacy of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine as a starting material for the synthesis of well-known JAK inhibitors, including Tofacitinib, Ruxolitinib, and SHR0302 []. These drugs work by blocking the activity of JAK enzymes, thereby interrupting the signaling cascades that contribute to inflammation in autoimmune diseases.

Exploration of Bioactivity

Beyond its role as a synthetic precursor, limited research has explored the potential bioactivity of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine itself. However, the presence of the nitro group suggests it might possess antibacterial or antifungal properties, warranting further investigation [].

4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core. Its molecular formula is C₆H₃ClN₄O₂, and it has a molecular weight of approximately 198.57 g/mol. This compound features a chlorine atom at the 4-position and a nitro group at the 5-position of the pyrrolo ring, contributing to its distinct chemical properties and reactivity. The presence of these functional groups enhances its potential applications in various fields, particularly in medicinal chemistry.

As CNP is an intermediate, its mechanism of action is not directly relevant. However, the final target molecules derived from CNP, the chiral substituted pyrazolyl pyrrolopyrimidines, are being investigated for their ability to inhibit JAK enzymes []. JAK enzymes play a crucial role in cytokine signaling, which is involved in inflammatory responses. Inhibiting JAK activity can potentially help modulate the immune system and treat inflammatory diseases.

The chemical reactivity of 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine has been explored in various contexts. One notable reaction involves acid-catalyzed amination, where the compound reacts with aniline in the presence of hydrochloric acid. This reaction demonstrates that the compound can undergo nucleophilic substitution reactions effectively, which is critical for synthesizing more complex derivatives .

Additionally, studies have shown that the compound can be involved in cyclization reactions and other transformations that modify its functional groups, leading to a variety of derivatives with potentially enhanced biological activities .

4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine has potential applications in medicinal chemistry due to its structural characteristics that may confer biological activity. It is used as a building block in the synthesis of more complex pharmaceutical agents targeting various diseases. Additionally, its derivatives may serve as research tools in biochemical studies aimed at understanding enzyme mechanisms or cellular pathways.

Interaction studies involving 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine have primarily focused on its reactivity with nucleophiles such as amines. These studies indicate that the compound can participate in electrophilic aromatic substitution reactions, which may be exploited to create diverse derivatives with tailored biological activities . Further research into its interactions with specific biological targets could provide insights into its therapeutic potential.

Several compounds share structural similarities with 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine, including:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the nitro group but retains similar reactivity patterns.
  • 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine: Contains an iodine atom instead of chlorine and exhibits different reactivity due to halogen substitution.
  • 5-Nitro-7H-pyrrolo[2,3-d]pyrimidine: Similar to the target compound but lacks chlorine; useful for comparative biological activity studies.

Comparison Table

Compound NameKey FeaturesUnique Aspects
4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidineChlorine and nitro groupsPotential for diverse derivatives
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineChlorine onlySimpler structure
5-Iodo-7H-pyrrolo[2,3-d]pyrimidineIodine instead of chlorineDifferent reactivity profile
5-Nitro-7H-pyrrolo[2,3-d]pyrimidineNitro group onlyFocus on nitro group effects

The unique combination of chlorine and nitro functional groups in 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine potentially enhances its reactivity and biological activity compared to its analogs, making it a valuable compound for further investigation in medicinal chemistry and drug development.

XLogP3

1.5

Other CAS

22277-01-6

Dates

Modify: 2023-08-16

Explore Compound Types